Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate
Description
Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 3. The 2-position of the thiophene ring is functionalized with an acetamido group linked to a 3-oxopiperazine moiety. This structural motif is significant due to the pharmacological relevance of both thiophene and piperazine derivatives, which are often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-7-8(2)22-13(11(7)14(20)21-3)17-10(18)6-9-12(19)16-5-4-15-9/h9,15H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPCPEGBHXSHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties. They have been proven to be effective drugs in the current disease scenario, showing remarkable effectiveness with respect to their biological and physiological functions.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of therapeutic effects.
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways, leading to their diverse therapeutic effects.
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.
Biological Activity
Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound belongs to the class of substituted thiophenes, which have been synthesized through various methods, including Claisen-type condensation and acylation reactions. The general structure can be represented as follows:
The synthesis typically involves the reaction of 4,5-dimethylthiophene derivatives with piperazine-based acylating agents. Various synthetic routes have been documented in patent literature, highlighting the versatility of thiophene derivatives in drug design .
Antimicrobial Properties
Thiophene derivatives, including this compound, have demonstrated a broad spectrum of antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb). For instance, a related study reported that certain thiophene derivatives showed minimum inhibitory concentrations (MICs) against Mtb as low as 0.20 μM .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity against human cell lines reveal that this compound exhibits selective toxicity. The compound's half-maximal inhibitory concentration (IC50) values indicate a favorable therapeutic index, suggesting that it may selectively target pathogenic cells while sparing normal cells .
Table 1: Summary of Biological Activity
| Property | Value |
|---|---|
| MIC against Mtb | ≤ 0.20 μM |
| IC50 against THP-1 | 6.2 μM |
| Selectivity Index | High |
The biological activity of this compound is attributed to its ability to interfere with critical cellular processes in bacteria. Specifically, it has been shown to inhibit mycolic acid biosynthesis in Mtb, which is essential for the integrity of the bacterial cell wall . This mechanism is supported by metabolic labeling studies that demonstrate significant reductions in mycolic acid levels upon treatment with the compound.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in experimental models:
- Anti-tubercular Activity : In a study involving infected macrophages, the compound exhibited potent intracellular activity against Mtb with an IC50 of 5.6 μM . This underscores its potential as a therapeutic agent for tuberculosis.
- Cytotoxicity Assessment : The cytotoxic effects on differentiated THP-1 cells were evaluated using standard assays, revealing an IC50 that indicates moderate toxicity but sufficient selectivity for bacterial targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 2-aminothiophene-3-carboxylate derivatives. Key analogues include:
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Structure: Features a tetrahydrobenzo[b]thiophene core with a substituted acetamido group and a 4-hydroxyphenyl moiety. Synthesis: Prepared via a multicomponent Petasis reaction in hexafluoroisopropanol (HFIP) with 22% yield . Properties: Exhibits distinct NMR signals (e.g., δ 1.34 ppm for ethyl group) and a molecular weight of 390.1370 g/mol (HRMS-ESI) .
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 25) Structure: Contains a tetrahydrobenzo[b]thiophene ring with a glutaric anhydride-derived side chain. Synthesis: Formed via reaction with glutaric anhydride in CH₂Cl₂, yielding an amorphous solid .
Ethyl 4,5-dimethyl-2-[[2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetyl]amino]thiophene-3-carboxylate Structure: Substituted with a benzo[b][1,4]thiazin-2-yl group instead of 3-oxopiperazine. Properties: Molecular weight 404.5 g/mol, pKa ~12.45, and predicted density 1.333 g/cm³ .
Key Structural and Functional Differences
Impact of Substituents on Properties
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., 6o) .
- Biological Activity : Piperazine derivatives are often associated with CNS activity, while tetrahydrobenzo[b]thiophenes may target inflammatory pathways .
Crystallographic and Spectroscopic Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
